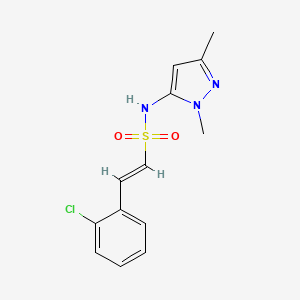
(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide, also known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and chronic pain.
Scientific Research Applications
Antimicrobial Activity
Research on pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, has demonstrated antimicrobial properties against a range of organisms. These compounds have been synthesized and tested for their activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showcasing their potential in addressing microbial resistance (Hassan, 2013).
Anticancer and Antitumor Agents
Novel pyrazole derivatives have been synthesized and evaluated for their anticancer and antitumor activities. Some compounds have shown higher anticancer activity than reference drugs, highlighting their promise as therapeutic agents. The studies focus on their potential mechanisms and efficacy against specific cancer cell lines, suggesting a new avenue for cancer treatment development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Screening
Molecular docking studies have been conducted on sulfonamide derivatives to explore their potential as anti-breast cancer agents. Such research provides insights into the molecular interactions between these compounds and biological targets, paving the way for the development of more effective cancer therapies (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021).
Enzyme Inhibition
Sulfonamide derivatives have also been investigated for their enzyme inhibition potential, targeting enzymes like acetylcholinesterase and carbonic anhydrase. These studies are crucial for developing treatments for conditions like glaucoma, epilepsy, and Alzheimer's disease, where enzyme regulation plays a significant role (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).
properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(2,5-dimethylpyrazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-10-9-13(17(2)15-10)16-20(18,19)8-7-11-5-3-4-6-12(11)14/h3-9,16H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYULTUREPGIEK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)


![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)
![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)
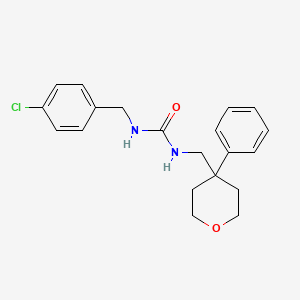
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)
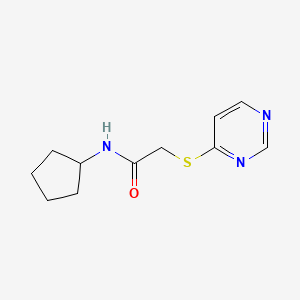
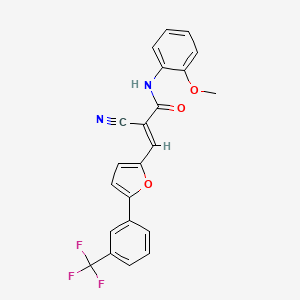
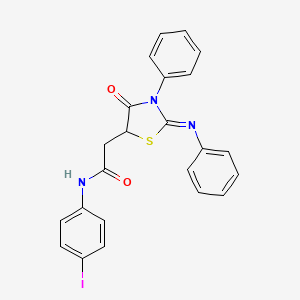
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)